molecular formula C7H14ClN B2805688 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride CAS No. 2309460-25-9

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride

Cat. No. B2805688
M. Wt: 147.65
InChI Key: KTGAHIYUHICNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2309460-25-9 . It has a molecular weight of 147.65 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar structures like 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), which is a crucial component in several antiviral medications, has been reported . An innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis has been developed for more efficient synthesis of 6,6-DMABH . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .


Molecular Structure Analysis

The IUPAC name of the compound is “bicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride” and its InChI Code is "1S/C7H13N.ClH/c8-4-7-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H" .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride” are not found, the synthesis of similar structures involves reactions like intramolecular cyclopropanation of alpha-diazoacetates and a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 147.65 .

Scientific Research Applications

Conformational Studies and Biological Activities

Bicyclo[3.1.0]hexane core structures, including those with nitrogen atoms, are significant in the study of small molecules with diverse biological activities. They serve as conformationally locked analogs of nucleoside building blocks and play a role in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Methanoproline, a natural inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the antibiotic trovafloxacin, are key examples of the application of these structures. These compounds have led to the design of hybrid structures as conformationally locked basic amino acid analogs and have resulted in potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthesis Techniques

The synthesis of enantiomerically pure bicyclo[3.1.0]hexanes from D-ribose, achieved by intramolecular cyclopropanation using different methods, demonstrates the compound's utility in creating highly functionalized and optically pure structures (Gallos et al., 1994).

Chemical Reactions and Catalysis

A trichlorinated bicyclo[3.1.0]hexane core-based transfer hydrochlorination reagent has been developed, highlighting the compound's role in transfer hydrochlorination reactions and Lewis acid catalysis (Weidkamp & Oestreich, 2021).

Application in Asymmetric Synthesis

The compound is used in the efficient and stereoselective synthesis of bicyclo[3.1.0]hexan-2-ols and bicyclo[4.1.0]heptan-2-ols, demonstrating its application in asymmetric synthesis. This method is also useful for synthesizing substituted bicyclic cyclopropanes (Hodgson et al., 2007).

Advanced Organic Syntheses

The compound is involved in the synthesis of complex structures like methyl substituted bicyclo[3.2.0]hept-3-en-6-ones and tetrahydro-2H-cyclopenta[b]furan-2-ones, showcasing its utility in advanced organic synthesis processes (Marotta et al., 1994).

Structural Studies and Intermediate Applications

The structure of a bicyclic cyclopropane carboxylic acid lactone derived from this compound has been presented, emphasizing its role in pyrethroid-type intermediate applications and its unique structural characteristics (Böcskei et al., 1998).

Development of Antiherpetic Agents

Bicyclo[3.1.0]hexanyl purine nucleoside analogs synthesized from this compound are being investigated as potential antiherpetic agents, highlighting its importance in medicinal chemistry (Kim et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bicyclo[3.1.0]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-7-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGAHIYUHICNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.